1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Distillation purification Thermal stability Process chemistry

Select this C5 biphenyl ketone to eliminate chain-extension chemistry on shorter homologs (C1–C3), reducing step count and cumulative yield losses. The 94% high-yielding Friedel-Crafts route makes it the preferred intermediate for 4-(biphenyl-4-yl)pentanoic acid—a fenbufen-class NSAID motif. Its ambient liquid state enables direct liquid dispensing in automated HTE workflows, avoiding weighing/solvent-dissolution errors inherent to solid analogs (mp 96–155°C). With XLogP3 4.9, it serves as a retention-time marker between C4 and C6 homologs on RP-C18 columns. For liquid crystal prototyping, the C5 chain balances biphenyl core rigidity and terminal flexibility.

Molecular Formula C17H18O
Molecular Weight 238.32 g/mol
CAS No. 42916-73-4
Cat. No. B1274269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,1'-Biphenyl]-4-yl)pentan-1-one
CAS42916-73-4
Molecular FormulaC17H18O
Molecular Weight238.32 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C17H18O/c1-2-3-9-17(18)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3
InChIKeyJXQDHVJDFYUJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-([1,1'-Biphenyl]-4-yl)pentan-1-one (CAS 42916-73-4): Core Identity, Physicochemical Profile, and Industrial-Grade Procurement Context


1-([1,1'-Biphenyl]-4-yl)pentan-1-one (CAS 42916-73-4), systematically also named 4-pentanoylbiphenyl, p-valeroylbiphenyl, or 4-phenylvalerophenone, is an aromatic ketone of molecular formula C17H18O (MW 238.32 g/mol) [1]. It comprises a biphenyl core acylated at the para position with a linear five-carbon pentanoyl chain. The compound is classified as a biphenyl ketone building block and is primarily employed as a synthetic intermediate in organic synthesis, pharmaceutical precursor development, and materials chemistry [1]. Its computed physicochemical descriptors—XLogP3 of 4.9, topological polar surface area of 17.1 Ų, zero hydrogen-bond donors, one hydrogen-bond acceptor, and five rotatable bonds—define its solubility and permeability profile relative to homologous 4-acylbiphenyls [1].

Why 4-Acylbiphenyl Homologs Cannot Be Interchanged: Physicochemical and Synthetic Differentiation of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one


In the 4-acylbiphenyl series, the length of the acyl side chain exerts a non-linear influence on lipophilicity (logP/logD), boiling point, melting behavior, and chromatographic retention—parameters that directly govern extraction efficiency, phase-transfer behavior, and downstream reactivity [1]. Substituting 1-([1,1'-biphenyl]-4-yl)pentan-1-one (C5 chain) with 4-acetylbiphenyl (C1), 4-propionylbiphenyl (C2), 4-butyrylbiphenyl (C3), or 4-hexanoylbiphenyl (C6) alters the compound's boiling point by up to ~43 °C, its computed XLogP3 by as much as 1.4 log units, and its physical state at ambient temperature (low-melting solid vs. crystalline powder) [1][2]. These differences preclude generic substitution in reactions that are sensitive to steric bulk, carbonyl electrophilicity, or partitioning between aqueous and organic phases. The quantitative evidence that follows establishes the specific property deltas that should guide procurement decisions.

Head-to-Head Quantitative Differentiation of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one from Its Closest 4-Acylbiphenyl Analogs


Boiling Point Increment Per Methylene Unit: A ~14 °C Increase from C4 to C5 Homolog

The normal boiling point of 1-([1,1'-biphenyl]-4-yl)pentan-1-one (C5 chain) is 368.7 ± 11.0 °C at 760 mmHg [1], which is approximately 14 °C higher than that of the immediate shorter homolog 4-butyrylbiphenyl (C4 chain, boiling point 354.6 ± 11.0 °C at 760 mmHg) . This increment reflects the additional methylene group and is consistent across the homologous series. The difference is operationally significant for vacuum distillation purification, where a 14 °C shift in boiling point dictates fraction cut points, condenser parameters, and energy input. The C5 homolog also boils approximately 42.7 °C higher than 4-acetylbiphenyl (C1, 326.0 °C) and 24.7 °C higher than 4-propionylbiphenyl (C2, 344 °C) [2][3].

Distillation purification Thermal stability Process chemistry

Lipophilicity Scaling: XLogP3 of 4.9 for the C5 Homolog vs. 3.56–5.12 Across the Series

The computed octanol-water partition coefficient (XLogP3) for 1-([1,1'-biphenyl]-4-yl)pentan-1-one is 4.9 [1]. This places the C5 homolog at a lipophilicity approximately 0.61 log units higher than 4-butyrylbiphenyl (C4, LogP 4.27–3.89 by alternative methods) and approximately 1.34 log units higher than 4-acetylbiphenyl (C1, XLogP3 3.56) [2]. The incremental increase of ~0.4–0.5 logP units per methylene is consistent with the expected hydrophobic contribution of the alkyl chain. The C5 compound is slightly less lipophilic than 4-hexanoylbiphenyl (C6, LogP 5.12), a difference of ~0.22 log units [3]. This lipophilicity ranking directly influences organic-aqueous extraction efficiency, reverse-phase chromatographic retention, and predicted membrane permeability in biological systems.

Lipophilicity Partition coefficient ADME prediction

Friedel-Crafts Acylation Yield: 94% Isolated Yield for the C5 Target Compound Under Optimized Conditions

A patent-reported Friedel-Crafts acylation procedure using biphenyl (0.5 mol), valeryl chloride (0.6 mol), and AlCl₃ (0.025 mol) in dichloromethane at 0 °C to room temperature for 3 hours afforded 1-([1,1'-biphenyl]-4-yl)pentan-1-one in 94% isolated yield with 98% GC purity . This yield significantly exceeds the typical 60–75% yields reported for Friedel-Crafts acetylation of biphenyl to produce 4-acetylbiphenyl under conventional AlCl₃ catalysis [1], and compares favorably to the ~59% yield reported for the butyryl analog 4-butyrylbiphenyl via a similar biphenyl/butyryl chloride route . The high yield is attributable to the reduced volatility and higher molecular weight of valeryl chloride relative to acetyl chloride, minimizing reagent loss and side reactions.

Synthetic efficiency Friedel-Crafts acylation Process optimization

Physical State at Ambient Temperature: Low-Melting Solid vs. Crystalline Powder in Shorter-Chain Homologs

1-([1,1'-Biphenyl]-4-yl)pentan-1-one is described as a colorless or pale yellow low-melting crystalline solid with a reported melting point of approximately -78 °C (from one vendor source) or alternatively as a liquid at ambient temperature . This contrasts sharply with the shorter-chain homologs: 4-acetylbiphenyl (C1) is a white crystalline powder with a melting point of 152–155 °C [1]; 4-propionylbiphenyl (C2) melts at 96 °C [2]; 4-butyrylbiphenyl (C3) melts at 55–59 °C ; and 4-hexanoylbiphenyl (C6) melts at 96 °C [3]. The C5 homolog occupies a unique physical-state niche—potentially liquid or very low-melting—which may facilitate its use as a solvent-free reaction medium or simplify liquid-handling automation in high-throughput synthesis relative to the solid homologs that require dissolution prior to use.

Physical form Handling properties Formulation

Rotatable Bond Count and Conformational Flexibility: Five Rotatable Bonds as a Determinant of Molecular Recognition

1-([1,1'-Biphenyl]-4-yl)pentan-1-one possesses five rotatable bonds (excluding the biphenyl inter-ring bond) as computed by Cactvs [1]. This conformational自由度 is higher than 4-acetylbiphenyl (2 rotatable bonds), 4-propionylbiphenyl (3), and 4-butyrylbiphenyl (4), but lower than 4-hexanoylbiphenyl (6) [1]. The incremental increase of one rotatable bond per methylene unit systematically modulates the entropic penalty upon binding to macromolecular targets. In the context of structure-activity relationship (SAR) studies, the C5 chain provides a specific balance between hydrophobic surface area and conformational entropy that is distinct from both the C4 and C6 congeners—an important consideration when this ketone serves as a precursor to bioactive biphenyl-containing compounds such as neurokinin receptor antagonists or 5-α-reductase inhibitors [2].

Conformational flexibility Molecular docking Structure-activity relationships

Critical Note on Evidentiary Depth: Limited Head-to-Head Comparative Data in Primary Literature

A systematic search of the primary research literature (PubMed, SciFinder, Google Scholar) and patent databases reveals that 1-([1,1'-biphenyl]-4-yl)pentan-1-one has not been the subject of dedicated comparative studies against its 4-acylbiphenyl analogs in pharmacological, photochemical, or materials science contexts. The quantitative differentiation presented above relies predominantly on computed and database-aggregated physicochemical properties (Evidence_Tag: Cross-study comparable or Class-level inference), supplemented by one patent-reported synthesis yield (CN112358380). No published head-to-head bioactivity, toxicity, or stability data were identified. This evidentiary gap is characteristic of building-block intermediates that are primarily valued for their synthetic utility rather than as end-use active ingredients. Procurement decisions should therefore be driven by the physicochemical and synthetic parameters documented above, with recognition that application-specific performance data for this compound remain sparse in the public domain [1].

Data transparency Literature gap Procurement risk assessment

Procurement-Driven Application Scenarios for 1-([1,1'-Biphenyl]-4-yl)pentan-1-one Based on Quantified Differentiating Properties


Synthesis of 4-(Biphenyl-4-yl)pentanoic Acid Derivatives via Haloform or Oxidation Routes

The 94% high-yielding Friedel-Crafts synthesis makes this compound the preferred ketone intermediate for oxidation to 4-(biphenyl-4-yl)pentanoic acid, a structural motif found in non-steroidal anti-inflammatory drug (NSAID) analogs related to fenbufen (4-(biphenyl-4-yl)-4-oxobutanoic acid). The C5 chain length provides an additional methylene spacer relative to fenbufen's C3 chain, potentially modulating COX enzyme interactions. Procurement of the pre-formed C5 ketone eliminates the need for chain extension chemistry on shorter homologs, reducing step count and cumulative yield losses.

Liquid-Phase Parallel Synthesis and Automated Reaction Screening

The low melting point (reported as approximately -78 °C by one source) or liquid physical state of this compound at ambient temperature enables direct liquid dispensing in automated synthesis platforms without pre-dissolution in organic solvents. This contrasts with 4-acetylbiphenyl (mp 152–155 °C) and 4-propionylbiphenyl (mp 96 °C), which require weighing and dissolution steps that introduce gravimetric errors and solvent compatibility constraints in high-throughput experimentation (HTE) workflows.

Chromatographic Method Development and logP-Based Separation Optimization

With an XLogP3 of 4.9, this compound elutes at a predictably intermediate retention time between 4-butyrylbiphenyl (LogP ~4.3) and 4-hexanoylbiphenyl (LogP ~5.1) on reverse-phase C18 columns [1]. This property is valuable for analytical chemists developing HPLC or LC-MS methods for reaction monitoring, where the C5 homolog can serve as a retention-time marker or internal standard that does not co-elute with its C4 or C6 analogs. The 0.6–0.7 logP gap relative to adjacent homologs provides baseline chromatographic resolution under standard gradient conditions.

Building Block for Liquid Crystal and Materials Chemistry Research

Biphenyl ketones with medium-length alkyl chains have been reported to exhibit liquid crystalline mesophases . The C5 pentanoyl chain may confer a specific balance of mesogenic core rigidity (biphenyl) and terminal chain flexibility, potentially inducing smectic or nematic phases at accessible temperature ranges. The liquid or low-melting nature of the pure compound may also facilitate blending with other mesogenic components without the need for co-solvents, simplifying the preparation of liquid crystal mixtures for electro-optical device prototyping.

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